REACTION_CXSMILES
|
Cl.[CH3:2][C:3]1(O)[C:7]([CH3:9])(O)[NH:6][C:5]([CH2:10][CH2:11][CH3:12])=[N:4]1.Cl.[OH2:15]>>[CH3:2][C:3]1[NH:4][C:5]([CH2:10][CH2:11][CH3:12])=[N:6][C:7]=1[CH2:9][OH:15] |f:0.1|
|
Name
|
product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.CC1(N=C(NC1(O)C)CCC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
chilled
|
Type
|
CONCENTRATION
|
Details
|
The solution is concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
a mixture of 100 ml
|
Type
|
ADDITION
|
Details
|
of ethanol is added
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate is evaporated
|
Type
|
DISSOLUTION
|
Details
|
the residue is dissolved in 50 ml
|
Type
|
CUSTOM
|
Details
|
until bubbling ceases
|
Type
|
CUSTOM
|
Details
|
The top layer is separated
|
Type
|
CUSTOM
|
Details
|
The solid is collected
|
Type
|
ADDITION
|
Details
|
the filtrate is diluted with acetone
|
Type
|
CUSTOM
|
Details
|
to give a second precipitate which
|
Type
|
CUSTOM
|
Details
|
is also collected
|
Type
|
CUSTOM
|
Details
|
recrystallized from hot acetone giving the desired product, m.p. 134°-136° C.
|
Name
|
|
Type
|
|
Smiles
|
CC1=C(N=C(N1)CCC)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |